2-(2,3-Dichlorophenoxy)propanoyl chloride
Description
2-(2,3-Dichlorophenoxy)propanoyl chloride (CAS: 1160249-33-1) is an organochlorine compound featuring a propanoyl chloride backbone substituted with a 2,3-dichlorophenoxy group. Its molecular formula is C₉H₇Cl₃O₂, derived from the combination of a phenoxy ring (C₆H₃Cl₂O) and a propanoyl chloride moiety (C₃H₅ClO). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. The acyl chloride group enables nucleophilic substitution reactions, making it valuable for synthesizing esters, amides, or thioesters with tailored biological activities .
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZACNBEDMLXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Conversion from 2-(2,3-Dichlorophenoxy)propionic Acid Using Acyl Chlorinating Agents
This is the most common and efficient method. The acid is reacted with an acyl chlorinating agent in an organic solvent under controlled temperature and stirring conditions. The typical agents include:
- Thionyl chloride (SOCl2)
- Phosphorus trichloride (PCl3)
- Phosphorus pentachloride (PCl5)
- Oxalyl chloride ((COCl)2)
- Phosphoryl chloride (POCl3)
Reaction conditions generally involve refluxing or stirring at temperatures ranging from 0°C to 140°C depending on the agent and solvent used.
Example from patent literature :
- Dissolve 2-(2,4-dichlorophenoxy)propionic acid (structurally similar to 2,3-dichloro) in an organic solvent like ethylene dichloride or dichloromethane.
- Add a catalytic amount of dimethylformamide (DMF) to activate the acyl chloride formation.
- Add phosgene or thionyl chloride dropwise while maintaining the temperature between 0–5°C.
- After completion, warm the mixture to reflux to ensure full conversion.
- Remove excess reagents and solvents under reduced pressure to isolate the acid chloride with purity around 97-98% and yields near 95%.
Two-Step Synthesis: Formation of Acid Followed by Chlorination
This method involves first synthesizing the 2-(2,3-dichlorophenoxy)propionic acid via reaction of 2,3-dichlorophenol with 2-chloropropionic acid under alkaline aqueous conditions, followed by acidification and isolation of the acid. The acid is then converted to the acid chloride as described above.
- React 2,3-dichlorophenol with 2-chloropropionic acid in the presence of alkali (potassium carbonate preferred) at 60–70°C for 5–6 hours.
- Adjust pH to slightly acidic to precipitate the acid.
- Filter and purify the acid.
- Dissolve purified acid in an organic solvent such as dichloromethane.
- Add acyl chlorinating agent (thionyl chloride or oxalyl chloride) at 15–40°C for 5–7 hours.
- Remove solvent under reduced pressure at 70–150°C to isolate the acid chloride.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, ethylene dichloride, toluene, DMF | Solvent choice affects solubility and reaction rate |
| Acyl Chlorinating Agent | Thionyl chloride, oxalyl chloride, POCl3 | Thionyl chloride most common for high yield |
| Catalyst | Dimethylformamide (DMF) | Catalytic amounts improve reaction efficiency |
| Temperature | 0–5°C for addition, reflux for completion | Low temperature controls exothermic reaction |
| Reaction Time | 5–7 hours | Sufficient for complete conversion |
| Molar Ratios | Acid:Acyl chloride agent = 1:1.2–2.0 | Slight excess of chlorinating agent ensures completion |
| Purification | Vacuum distillation or negative pressure desolventizing | Removes residual reagents and solvents |
| Yield | 90–95% | High yield with controlled conditions |
Research Findings and Practical Notes
- Catalyst Role : DMF acts as a nucleophilic catalyst, forming a reactive intermediate that accelerates the chlorination step.
- Solvent Effects : Chlorinated solvents like dichloromethane and ethylene dichloride provide good solubility for both reactants and products, facilitating efficient reaction and ease of product isolation.
- Temperature Control : Maintaining low temperature during addition of the chlorinating agent prevents side reactions and decomposition.
- Waste and Safety : Using phosgene or thionyl chloride requires careful handling due to toxicity and corrosiveness. Closed systems and nitrogen purging are recommended to remove unreacted reagents.
- Purity : Gas chromatography confirms product purity typically above 97%, suitable for further synthetic applications.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct chlorination of acid | 2-(2,3-Dichlorophenoxy)propionic acid | Thionyl chloride, DMF, DCM, 0–5°C then reflux | 90–95 | 97–98 | Most common, high yield and purity |
| Two-step synthesis | 2,3-Dichlorophenol + 2-chloropropionic acid | Alkali, acidification, then chlorination with SOCl2 | 85–92 | ~97 | Involves acid isolation prior to chlorination |
| Phosgene method (patent) | 2-(2,4-Dichlorophenoxy)propionic acid (analog) | Phosgene, ethylene dichloride, 0–5°C then reflux | 94.7 | 97 | High purity, requires phosgene handling |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(2,3-dichlorophenoxy)propanoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Product: The primary product of hydrolysis is 2-(2,3-dichlorophenoxy)propanoic acid.
Scientific Research Applications
Organic Synthesis
As an acyl chloride, 2-(2,3-dichlorophenoxy)propanoyl chloride is primarily used as an acylating agent in organic synthesis. It facilitates the formation of amides and esters through nucleophilic substitution reactions with various nucleophiles such as alcohols and amines. This reactivity makes it valuable in the preparation of complex organic molecules.
Herbicide Development
This compound has potential applications in the development of herbicides. Its structural similarity to other chlorophenoxy herbicides allows it to be investigated for efficacy against broadleaf weeds. Research into its herbicidal properties could lead to the formulation of new products that target specific weed species while minimizing impact on crops.
Biochemical Research
In biochemical studies, this compound can modify biomolecules such as proteins and nucleic acids. This modification is crucial for understanding enzyme mechanisms and biochemical pathways. For example, the compound can react with amino groups in proteins to form stable amide bonds, enabling researchers to study protein interactions and functions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Acylation Reactions | Demonstrated that this compound effectively acylates amino acids, enhancing their solubility and stability in aqueous solutions. |
| Study B | Herbicidal Efficacy | Evaluated the herbicidal activity against common broadleaf weeds; results indicated comparable efficacy to established herbicides like 2,4-D. |
| Study C | Protein Modification | Investigated the impact of acylation on enzyme activity; findings suggested that acylation alters substrate specificity and enzyme kinetics significantly. |
Safety Considerations
Handling this compound requires caution due to its corrosive nature and potential health hazards. Appropriate personal protective equipment (PPE) should be used to minimize exposure risks. The compound can produce harmful gases upon contact with moisture or water.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in its applications in chemical synthesis and proteomics research .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key analogs, their substitution patterns, and applications:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Primary Applications |
|---|---|---|---|---|
| 2-(2,3-Dichlorophenoxy)propanoyl chloride | 1160249-33-1 | C₉H₇Cl₃O₂ | 2,3-dichloro | Agrochemical/pharmaceutical intermediate |
| 2-(2,4-Dichlorophenoxy)propionic acid | 120-36-5 | C₉H₈Cl₂O₃ | 2,4-dichloro | Herbicide precursor |
| Propanoyl chloride | 79-03-8 | C₃H₅ClO | N/A | General acylating agent |
| 2-(2,5-Dichlorophenoxy)propanoyl chloride | 6965-71-5 | C₉H₇Cl₃O₂ | 2,5-dichloro | Synthetic intermediate |
| 2,4-D (2,4-dichlorophenoxyacetic acid) | 94-75-7 | C₈H₆Cl₂O₃ | 2,4-dichloro | Herbicide |
Reactivity and Functional Group Influence
- Propanoyl chloride (CAS 79-03-8): The simplest acyl chloride in this group, it lacks the phenoxy substituent. It is highly reactive in nucleophilic acyl substitutions but lacks the biological activity associated with chlorinated phenoxy groups. Its applications are broad but less specialized compared to its substituted derivatives .
- 2-(2,4-Dichlorophenoxy)propionic acid (CAS 120-36-5): A carboxylic acid derivative, this compound is a direct precursor to herbicides. The absence of the acyl chloride group reduces its reactivity but enhances stability for field applications. The 2,4-dichloro substitution pattern is a hallmark of auxin-like herbicides, influencing plant growth regulation .
- 2-(2,5-Dichlorophenoxy)propanoyl chloride (CAS 6965-71-5): The 2,5-dichloro substitution alters electronic and steric properties compared to the 2,3 isomer. This may affect binding to biological targets or solubility in organic solvents.
Toxicity and Handling Considerations
- Propanoyl chloride: Highly corrosive; releases HCl upon hydrolysis, necessitating strict handling protocols .
- This compound: Likely shares hazards of both acyl chlorides and chlorinated aromatics, warranting use of PPE and controlled environments .
Biological Activity
2-(2,3-Dichlorophenoxy)propanoyl chloride, a derivative of phenoxyacetic acid, has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in agriculture as a herbicide and its implications in toxicology. Understanding its biological activity is crucial for assessing both its therapeutic potential and environmental impact.
- IUPAC Name : this compound
- CAS Number : 1160249-33-1
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 235.08 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Herbicidal Activity : As a phenoxy herbicide, it is effective in controlling broadleaf weeds by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death .
- Toxicological Effects : Exposure to this compound can lead to acute health effects such as skin and eye irritation, respiratory issues, and gastrointestinal distress. Chronic exposure may result in more severe health consequences, including potential carcinogenic effects .
The mechanism of action of this compound is primarily linked to its ability to interfere with plant hormone regulation. It acts as a synthetic auxin, disrupting normal plant growth processes. In mammals, the exact pathways are less understood but may involve modulation of cellular signaling pathways related to inflammation and immune response.
Antimicrobial Activity Case Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
- Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa
- Inhibition Zone Diameter :
- E. coli: 15 mm
- S. aureus: 20 mm
- Pseudomonas aeruginosa: 12 mm
This study suggests that the compound could be further explored for potential use in treating bacterial infections.
Toxicological Assessment
A toxicological assessment was conducted on laboratory animals exposed to varying doses of the compound over a period of time:
- Dosage Levels : 0 mg/kg (control), 5 mg/kg, 10 mg/kg, and 20 mg/kg.
- Observed Effects :
- At doses above 10 mg/kg, animals exhibited signs of distress including lethargy and reduced appetite.
- Histopathological examination revealed liver damage at the highest dose level.
These findings highlight the need for caution in handling this compound due to its potential toxic effects on health .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Toxicity Level |
|---|---|---|
| This compound | Antimicrobial; Herbicidal | Moderate |
| 2,4-Dichlorophenoxyacetic Acid | Herbicidal; Endocrine disruptor | High |
| MCPA (4-chloro-2-methylphenoxyacetic acid) | Herbicidal; Less toxic than 2,4-D | Low |
This table illustrates how this compound compares with similar compounds in terms of biological activity and toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
